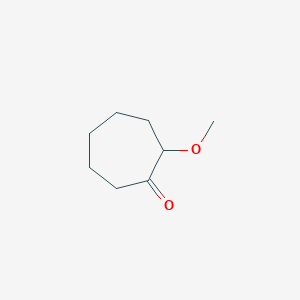

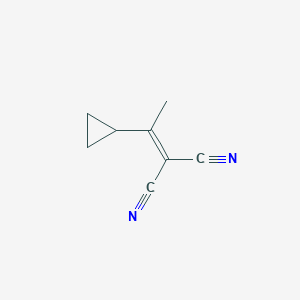

![molecular formula C8H9NO3 B170955 6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol CAS No. 17281-92-4](/img/structure/B170955.png)

6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol

Vue d'ensemble

Description

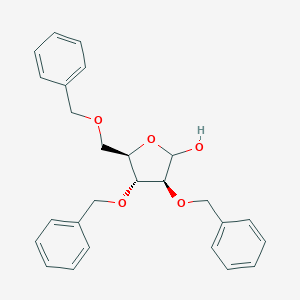

6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol, also known as Pyridoxine Impurity A, is a chemical compound with the molecular formula C8H9NO2 . It is used as a reference standard in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol consists of a furo[3,4-c]pyridine ring with a hydroxyl group at the 1 and 7 positions and a methyl group at the 6 position .Physical And Chemical Properties Analysis

6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol has a molecular weight of 151.16 g/mol . The compound is solid at room temperature .Applications De Recherche Scientifique

Synthesis Methods and Chemical Reactions

Novel Synthesis Techniques : A new method for synthesizing biologically active 1-aryl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ols using pyridoxal with polyfunctional phenols has been developed. This method is noted for its good yield and the use of hydrochloric acid as a catalyst (Kibardina et al., 2014).

Steric Structures in Furopyridines : Research into the synthesis and steric structure of 6-methyl-1-hetarylidene-3,4-dioxo[3,4-c]pyridines, where condensation with heteroaromatic aldehydes produces furfurylidene- and thenylidenefuropyridinediones, reveals distinct cis-s-cis and cis-s-trans conformations (Arustamova et al., 1993).

Dimerization Processes : The acidic hydrolysis of certain furopyridines results in unexpected dimerization, forming novel compounds. The structural determination and reaction courses for these compounds have been explored (Shiotani et al., 1986).

Microwave-Activated Reactions : A study on microwave-activated inverse electron demand Diels–Alder reactions led to the synthesis of polysubstituted 2,3-dihydrofuro[2,3-b]pyridines. This method enabled efficient synthesis with significant diversification on the bicyclic scaffold (Hajbi et al., 2007).

Hydrogen Bond Studies : An analysis of the hetero-association of pyridine with EDOT diols using 1H NMR spectroscopy revealed insights into hydrogen bond acidity and association constants in these complexes (Lomas & Cordier, 2009).

Synthesis of C2-Symmetrical Pyridinediols : Research on base-induced reactions of 2,6-dimethylpyridine with ketones highlighted the formation of C2-symmetrical pyridine diols, providing insights into the synthesis and mechanism of these compounds (Koning et al., 2000).

Applications in Organic Chemistry : The synthesis and reactions of stable o-Quinoid 10-π-Electron Systems, such as methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate, and their use in Diels−Alder cycloaddition to give polysubstituted isoquinoline derivatives, have been explored (Sarkar et al., 2000).

Domino Reaction Synthesis : A domino route for synthesizing novel 1,3-dihydrofuro[3,4-c]pyridines from pyridoxal and ketones under basic conditions has been reported, offering a series of derivatives with high yields (Pizzuti et al., 2020).

Rhodium-Catalyzed Methylation : A new catalytic method for the C-3/5 methylation of pyridines using methanol and formaldehyde, related to hydrogen borrowing, was developed. This method utilizes the interplay between aromatic and non-aromatic compounds (Grozavu et al., 2020).

Photochemical Behavior Studies : Investigations into the photochemical behavior of some furo- and pyrrolo-[3,2-b]pyridin-2-ones revealed unique dimeric products upon irradiation (Jones & Phipps, 1975).

Safety And Hazards

Propriétés

IUPAC Name |

6-methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,8,10-11H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYYNBSOIUTQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2COC(C2=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901182 | |

| Record name | NoName_260 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)

![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)